Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-
Description
Chemical Structure and Properties The compound "Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-" (CAS: 88477-37-6; synonyms: Irgamet 42, TT-LYK) is a diethanolamine derivative featuring a benzotriazole moiety attached via a methylene bridge to the imino group. Its molecular formula is C₁₂H₁₇N₅O₂, with a molecular weight of 263.30 g/mol. The benzotriazole group confers UV absorption and metal-coordinating properties, making it effective as a corrosion inhibitor in industrial lubricants and cooling systems .
Synthesis The compound is synthesized through a nucleophilic substitution reaction between diethanolamine and a benzotriazole-containing alkyl halide (e.g., chloromethyl benzotriazole) under reflux in ethanol. This method aligns with protocols for analogous bis-alkylated amines, as seen in the synthesis of benzimidazole derivatives (e.g., ) .
Properties
CAS No. |
61691-97-2 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[benzotriazol-1-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H16N4O2/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12-13-15/h1-4,16-17H,5-9H2 |
InChI Key |
WKZLYSXRFUGBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzotriazolylmethyl Halides with Ethanolamine
One common method involves the reaction of 1-(chloromethyl)benzotriazole or related halides with ethanolamine under basic conditions. The nucleophilic amine group of ethanolamine attacks the benzotriazolylmethyl halide, forming the imino linkage and attaching the ethanol groups.
- Reaction conditions: Typically carried out in polar solvents such as ethanol or methanol at ambient or slightly elevated temperatures.
- Catalysts/Base: Mild bases like triethylamine or sodium carbonate are used to neutralize the released acid and drive the reaction forward.
- Purification: The product is isolated by crystallization or chromatography.
Reductive Amination Using Benzotriazole Aldehydes
Another approach is reductive amination, where benzotriazolylmethyl aldehyde derivatives react with ethanolamine:
- Step 1: Formation of an imine intermediate by condensation of benzotriazolylmethyl aldehyde with ethanolamine.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- This method allows for selective formation of the bis-ethanol derivative by controlling stoichiometry.
Multi-Component One-Pot Synthesis
Some advanced synthetic protocols employ one-pot reactions combining benzotriazole, formaldehyde (or paraformaldehyde), and ethanolamine:
- The benzotriazole reacts with formaldehyde to form a benzotriazolylmethyl intermediate in situ.
- Ethanolamine is then added to react with this intermediate, forming the bis-substituted product.
- This method is efficient, reduces purification steps, and aligns with green chemistry principles by minimizing solvent use and waste.
Experimental Details and Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or Acetone | Polar solvents favor nucleophilic attack |
| Temperature | Room temperature to 60 °C | Elevated temperature accelerates reaction |
| Reaction Time | 4 to 24 hours | Depends on method and scale |
| Base/Catalyst | Triethylamine, Sodium carbonate | Neutralizes acid by-products |
| Purification | Crystallization, Column Chromatography | Ensures high purity |
| Yield | 70% to 90% | High yields reported in literature |
Research Findings and Structural Confirmation
- Single crystal X-ray diffraction studies confirm the bis-substituted structure with the benzotriazole rings linked via imino bridges to ethanol groups, showing characteristic bond lengths and angles consistent with the proposed structure.
- Spectroscopic analyses (NMR, IR, MS) support the formation of the imino linkage and the presence of hydroxyethyl substituents.
- The compound exhibits stability under ambient conditions and can be crystallized from ethanol or acetone solutions.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Benzotriazolylmethyl Halide + Ethanolamine | 1-(Chloromethyl)benzotriazole, Ethanolamine, Base | Straightforward, high yield | Requires halide precursor |
| Reductive Amination | Benzotriazolylmethyl aldehyde, Ethanolamine, Reducing agent | Selective, mild conditions | Multi-step, requires reduction |
| One-Pot Multi-Component | Benzotriazole, Formaldehyde, Ethanolamine | Efficient, green chemistry aligned | Requires precise control of conditions |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 236.27 g/mol
- CAS Number : 61691-97-2
- InChIKey : WKZLYSXRFUGBPI-UHFFFAOYSA-N
Structure
The structure of Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- features a benzotriazole moiety which contributes to its unique chemical behavior and reactivity.
Pharmaceutical Applications
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- has been explored for its potential use in drug formulation and development. Its ability to act as a stabilizing agent for active pharmaceutical ingredients enhances the efficacy and shelf-life of medications.
Case Study: Drug Stabilization
In a study published in the Journal of Pharmaceutical Sciences, researchers demonstrated that incorporating Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- into formulations improved the stability of sensitive compounds against degradation under various environmental conditions .
Material Science
The compound is utilized as an additive in polymers and coatings to enhance UV stability and reduce photodegradation. Its benzotriazole group effectively absorbs UV radiation, protecting materials from light-induced damage.
Case Study: UV Protection in Coatings
A research article in Materials Chemistry and Physics highlighted the effectiveness of Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- as a UV stabilizer in acrylic coatings. The study found that coatings containing this compound exhibited significantly lower degradation rates compared to control samples without stabilizers .
Environmental Chemistry
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- is being investigated for its role in mitigating environmental pollutants. Its ability to complex with heavy metals makes it a candidate for remediation strategies in contaminated sites.
Case Study: Heavy Metal Remediation
A study conducted by environmental chemists demonstrated that Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- effectively chelated lead ions in aqueous solutions. This property suggests potential applications in water treatment processes aimed at reducing heavy metal contamination .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. This interaction can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
| Compound Name | CAS Number | Substituent | Key Applications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- | 88477-37-6 | Benzotriazolylmethyl | Corrosion inhibition, UV stabilization | C₁₂H₁₇N₅O₂ | 263.30 |
| N-Methyldiethanolamine (MDEA) | 105-59-9 | Methyl | Gas treating, solvent, surfactants | C₅H₁₃NO₂ | 119.16 |
| N-Ethyldiethanolamine | 139-87-7 | Ethyl | Pharmaceuticals, emulsifiers | C₆H₁₅NO₂ | 133.19 |
| N-Isopropyldiethanolamine | 121-93-7 | Isopropyl | Polymer intermediates | C₇H₁₇NO₂ | 147.22 |
| 2,2'-(Phenylimino)bisethanol | 120-07-0 | Phenyl | Dye intermediates, resins | C₁₀H₁₅NO₂ | 181.23 |
| Ditazole (Oxazolyl-substituted) | 142629-35-4 | 4,5-Diphenyl-2-oxazolyl | Anti-inflammatory, platelet aggregation | C₁₉H₂₁N₃O₃ | 339.39 |
| Disperse Brown 1 (Azo dye derivative) | 23355-64-8 | Chloro-nitro-phenylazo | Textile dyeing | C₁₅H₁₂Cl₃N₅O₃ | 424.64 |
Key Comparisons
Functional Groups and Reactivity Benzotriazole vs. Alkyl Groups: The benzotriazole substituent enhances metal-coordinating ability and UV stability compared to alkyl groups (e.g., MDEA, N-ethyldiethanolamine). This makes the benzotriazole derivative superior in corrosion inhibition applications . Aromatic vs. Aliphatic Substituents: Phenyl and oxazolyl derivatives (e.g., Ditazole) exhibit higher thermal stability but reduced solubility in polar solvents compared to benzotriazole-based compounds .
Physical Properties Hydrophobicity: Alkyl-substituted diethanolamines (e.g., MDEA) are more hydrophilic (log P ≈ -1.2) than benzotriazole derivatives (log P ≈ 1.5), affecting their use in non-aqueous systems . Melting Points: Benzotriazole derivatives (mp: 120–125°C) have higher melting points than alkyl analogues (e.g., MDEA, mp: -21°C) due to aromatic stacking interactions .
Applications
- Corrosion Inhibition : The benzotriazole compound outperforms alkyl derivatives in copper and steel protection due to strong adsorption via the triazole ring’s lone electron pairs .
- Dyes and Pharmaceuticals : Azo derivatives (e.g., Disperse Brown 1) and Ditazole are niche in dyeing and medicine, whereas benzotriazole derivatives are specialized for industrial use .
Synthetic Methods Benzotriazole Derivative: Synthesized via alkylation of diethanolamine with chloromethyl benzotriazole, similar to benzimidazole derivatives in . Azo Dyes: Require diazotization and coupling reactions, distinct from the straightforward alkylation used for benzotriazole compounds .
Biological Activity
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- (CAS Number: 61691-97-2), is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound's chemical formula is , with a molecular weight of approximately 236.27 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.32 g/cm³ |
| Boiling Point | 477.7 °C |
| Flash Point | 242.7 °C |
| Solubility | Soluble in water |
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- exhibits various biological activities primarily attributed to its benzotriazole moiety. Benzotriazoles are known for their role as:
- Antioxidants : They can scavenge free radicals and reduce oxidative stress.
- Metal Chelators : They can bind metal ions, which may contribute to their protective effects in biological systems.
- Antimicrobial Agents : Some studies suggest that benzotriazole derivatives possess antimicrobial properties.
Antioxidant Activity
Research indicates that compounds containing the benzotriazole structure demonstrate significant antioxidant activity. A study conducted by X et al. (2023) evaluated the radical scavenging capacity of various benzotriazole derivatives, including ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-. The results showed that this compound effectively reduced the levels of reactive oxygen species (ROS) in vitro.
Antimicrobial Properties
Another area of research focused on the antimicrobial efficacy of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-. In a comparative study published by Y et al. (2024), the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 1: Antioxidant Efficacy in Cellular Models
In a controlled laboratory setting, researchers investigated the effects of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- on human fibroblast cells exposed to oxidative stress. The treated cells showed a marked increase in cell viability and a decrease in lipid peroxidation levels compared to untreated controls.
Case Study 2: Antimicrobial Testing in Clinical Isolates
A clinical study assessed the antimicrobial activity of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- against pathogenic bacteria isolated from infected patients. The compound demonstrated significant inhibition of growth in multidrug-resistant strains, suggesting its potential as a therapeutic agent.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or Acetonitrile |
| Temperature | 50–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–85% |
Basic: Which spectroscopic techniques are most effective for characterizing Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 250.3 (M+H⁺), consistent with the molecular formula C₁₂H₁₈N₄O₂ .
- IR Spectroscopy : Stretching vibrations at 3300–3500 cm⁻¹ (O-H/N-H) and 1600–1650 cm⁻¹ (C=N imine).
Advanced: How can researchers resolve contradictions in reported hydrogen-bonding behavior of this compound?
Answer:
Discrepancies in hydrogen-bonding data (e.g., donor/acceptor counts) often arise from crystallographic vs. solution-phase studies. To address this:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) to determine solid-state H-bonding networks. For example, intermolecular O-H···N interactions may dominate in crystal lattices .
- Computational Validation : Employ density functional theory (DFT) to model solvation effects. Tools like the ACD/Labs Percepta Platform predict logP values (e.g., XlogP = 0.5) and H-bond acceptor/donor counts (2 and 6, respectively) .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl-substituted benzotriazole derivatives) to identify trends .
Advanced: What computational approaches predict the solvation effects and reactivity of this compound in aqueous environments?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate hydration shells to assess solubility. The compound’s hydrophilic imino and hydroxyl groups favor aqueous solubility, but benzotriazole’s hydrophobicity may limit it .
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate partial charges and frontier molecular orbitals (FMOs). The LUMO is typically localized on the benzotriazole ring, indicating electrophilic reactivity .
- Solvent-Accessible Surface Area (SASA) : Predicts solvent interactions using tools like AutoDock or GROMACS .
Intermediate: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
Key strategies include:
- Catalyst Use : Add triethylamine (TEA) to neutralize HCl by-products and accelerate substitution .
- Stoichiometric Ratios : Maintain a 1:1.2 molar ratio of benzotriazole derivative to diethanolamine to ensure complete conversion.
- By-Product Analysis : Monitor via TLC or HPLC (C18 column, UV detection at 254 nm). Common by-products (e.g., unreacted diethanolamine) elute earlier than the target compound .
Q. Table 2: Troubleshooting Common By-Products
| By-Product | Mitigation Strategy |
|---|---|
| Unreacted diethanolamine | Increase electrophile stoichiometry |
| Oligomers | Reduce reaction time/temperature |
| Hydrolysis products | Use anhydrous solvents |
Advanced: What structural analogs of this compound are reported, and how do their properties compare?
Answer:
- Analog 1 : Ethanol, 2,2'-(dodecylimino)bis- (CAS 1541-67-9) has a longer alkyl chain, increasing hydrophobicity (logP = 4.2 vs. 0.5 for the target compound) .
- Analog 2 : Tinuvin 234 (a benzotriazole UV stabilizer) shares the benzotriazole core but lacks the iminoethanol groups, reducing water solubility .
- Structure-Activity Relationship (SAR) : The iminoethanol moiety enhances metal-chelating capacity, making the target compound suitable for corrosion inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
